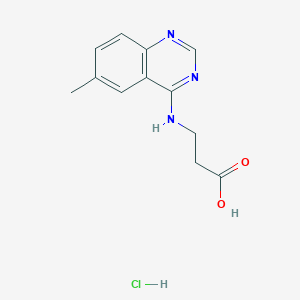

3-(6-Methyl-quinazolin-4-ylamino)-propionic acid hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(6-Methyl-quinazolin-4-ylamino)-acetic acid hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C11H11N3O2 HCl, and it has a molecular weight of 253.68 .

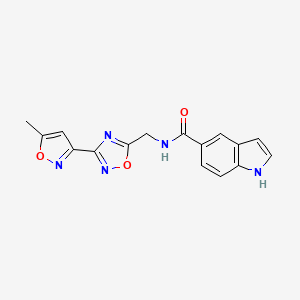

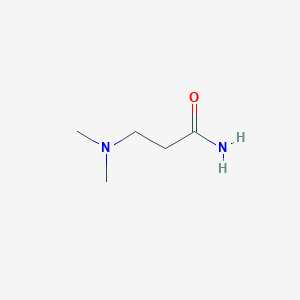

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CC1=CC2=C (C=C1)N=CN=C2NCC (=O)O .Physical and Chemical Properties Analysis

This compound has a molecular weight of 253.68 . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Antiviral and Antimicrobial Applications

Research indicates the synthesis of compounds closely related to 3-(6-Methyl-quinazolin-4-ylamino)-propionic acid hydrochloride, demonstrating antiviral and antimicrobial properties. For example, Luo et al. (2012) explored the synthesis of (quinazolin-4-ylamino)methylphosphonates, which showed varying degrees of anti-Tobacco mosaic virus (TMV) activity. Similarly, Myangar and Raval (2012) synthesized azetidinyl-3-quinazolin-4-one hybrids that exhibited potent antimicrobial activity against certain gram-positive and gram-negative bacteria (Luo et al., 2012); (Myangar & Raval, 2012).

Cancer and Tumor Studies

Significant research has been conducted on derivatives of this compound in the context of cancer and tumor treatment. Wissner et al. (2005) developed 2-(quinazolin-4-ylamino)-[1,4] benzoquinone derivatives as irreversible inhibitors for VEGFR-2, a key receptor in tumor growth and angiogenesis. Hassan and Hassan (2013) also evaluated the cytotoxic activity of certain quinazoline derivatives against lymphoma cell lines, finding some to be more effective than standard drugs (Wissner et al., 2005); (Hassan & Hassan, 2013).

Neuroprotective and Antagonistic Properties

Several studies focus on the neuroprotective properties and receptor antagonism of related compounds. Yu et al. (2013) discovered quinazolin-4-one derivatives as selective histone deacetylase-6 inhibitors, offering potential treatment avenues for Alzheimer's disease. Similarly, Takahashi et al. (1998) researched a quinazoline derivative, YM872, as a neuroprotective agent against cerebral ischemia, demonstrating its potential in acute stroke treatment (Yu et al., 2013); (Takahashi et al., 1998).

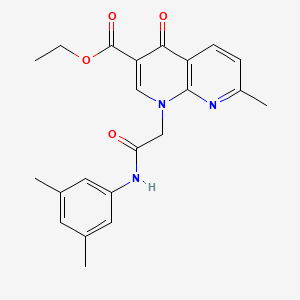

Properties

IUPAC Name |

3-[(6-methylquinazolin-4-yl)amino]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2.ClH/c1-8-2-3-10-9(6-8)12(15-7-14-10)13-5-4-11(16)17;/h2-3,6-7H,4-5H2,1H3,(H,16,17)(H,13,14,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXPQPMHSDRZAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CN=C2NCCC(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methyl-6-(((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2362971.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2362974.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 3-(3,5-dimethylisoxazol-4-yl)propanoate](/img/structure/B2362976.png)

![3-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2362982.png)

![6-Hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B2362985.png)

![1-(benzo[d]thiazol-2-yl)-N-isobutyl-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2362987.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(3,4-difluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2362990.png)

![7-Chloro-N-(2-phenylethyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine](/img/structure/B2362993.png)